molecular formula C10H11N5S B1483041 4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2097972-60-4

4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1483041
CAS No.: 2097972-60-4
M. Wt: 233.3 g/mol
InChI Key: MGVNWZPBCIJUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound that contains both a pyrazole and a thiophene ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole with azidomethyl reagents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane . Industrial production methods may involve optimizing these conditions to increase yield and purity, often using continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. The azidomethyl group can participate in click chemistry reactions, forming stable triazole rings that can interact with biological macromolecules. The thiophene ring contributes to the compound’s electronic properties, enhancing its ability to bind to specific enzymes or receptors .

Comparison with Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

    1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: Lacks the azidomethyl group but shares the core structure.

    4-(azidomethyl)-1-ethyl-3-(phenyl)-1H-pyrazole: Contains a phenyl group instead of a thiophene ring.

    2-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole: Similar structure but with different substitution patterns.

These compounds are unique due to their specific substitution patterns, which influence their chemical reactivity and biological activities.

Properties

IUPAC Name

4-(azidomethyl)-1-ethyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5S/c1-2-15-7-8(6-12-14-11)10(13-15)9-4-3-5-16-9/h3-5,7H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVNWZPBCIJUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 5
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-(azidomethyl)-1-ethyl-3-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.